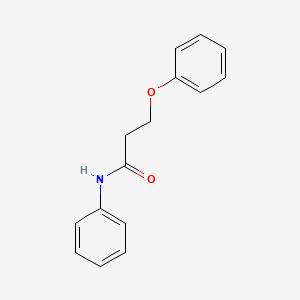

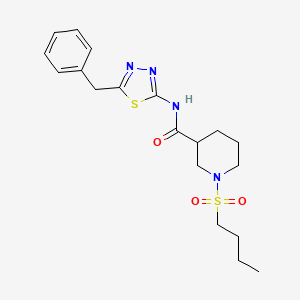

![molecular formula C20H22N4O2S B5588688 3-甲基-3-苯基-1-{5-[(4H-1,2,4-三唑-3-硫基)甲基]-2-呋喃酰}哌啶](/img/structure/B5588688.png)

3-甲基-3-苯基-1-{5-[(4H-1,2,4-三唑-3-硫基)甲基]-2-呋喃酰}哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of structurally related piperidine derivatives typically involves multi-step chemical reactions. For instance, Kumar et al. (2017) synthesized a novel series of piperazine derivatives starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, cyclization, and Mannich’s reaction, showcasing a method that could be adapted for synthesizing complex piperidine compounds (Kumar et al., 2017). Ojo (2012) also developed a series of piperidine ring-modified analogues through alkylation and reductive amination processes, indicating a versatile approach to modifying the piperidine scaffold for various functionalizations (Ojo, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insight into the arrangement and interaction of molecules. Kuleshova and Khrustalev (2000) determined the crystal structures of piperidine derivatives, highlighting the significance of intermolecular hydrogen bonds in stabilizing molecular structures (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental in understanding the chemical behavior and potential applications of complex piperidine derivatives.

Chemical Reactions and Properties

Piperidine derivatives are known for their versatility in chemical reactions, which is pivotal for synthesizing various pharmaceutical and bioactive molecules. The reactivity of such compounds can be altered by substituting different functional groups, which directly impacts their chemical properties and potential applications. The synthesis and evaluation of novel derivatives by Suresh et al. (2016), which involved specific substitutions on the piperidine ring, demonstrate this versatility (Suresh et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, solubility, and crystalline structure, are influenced by the molecular arrangement and functional groups attached to the piperidine core. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of piperidine derivatives in chemical synthesis and drug development. The research by Varynskyi et al. (2019) on the determination of piperidinium derivatives in biological samples highlights the importance of understanding these properties for the application of piperidine derivatives in therapeutic contexts (Varynskyi et al., 2019).

科学研究应用

化学抑制剂和细胞色素 P450 同工型

研究强调了了解细胞色素 P450 (CYP) 酶代谢药物的重要性,因为当多种药物同时给药给患者时,可能会发生药物-药物相互作用。化学抑制剂(例如有问题的化合物)的选择性在破译特定 CYP 同工型参与药物代谢中起着至关重要的作用。这种知识对于预测可能的药物相互作用和确保患者安全至关重要 (Khojasteh 等人,2011 年)。

立体异构体的化学和药理学

该化合物的结构特征,特别是其哌啶环,使其在 4-苯胺哌啶类阿片类药物中具有独特的活性。对结构相关的化合物奥美芬太尼的研究突出了对哌啶环的修饰对生物活性的影响。这些见解表明 3-甲基-3-苯基-1-{5-[(4H-1,2,4-三唑-3-硫基)甲基]-2-呋喃酰}哌啶在开发新的药理学剂方面的潜力 (Brine 等人,1997 年)。

D2 样受体的配体

芳基环烷胺的研究突出了芳基烷基取代基(如感兴趣的化合物中的取代基)在提高 D2 样受体的结合亲和力方面的重要性。这与新型抗精神病药物的设计相关,表明该化合物在精神药物中的潜在应用 (Sikazwe 等人,2009 年)。

哌嗪衍生物在治疗中的应用

与所讨论的化合物密切相关的哌嗪衍生物在设计具有广泛治疗用途的药物中很重要,包括抗精神病剂、抗抑郁剂、抗癌剂和抗炎剂。这突出了哌啶和哌嗪支架在药物化学中的多功能性 (Rathi 等人,2016 年)。

DNA 小沟结合剂

对 Hoechst 33258 及其类似物(与 DNA 的小沟结合)的研究说明了与哌啶元素类似的化合物(包括那些具有哌啶元素的化合物)与 DNA 相互作用的潜力。这些相互作用对于针对遗传疾病或癌症开发新药至关重要 (Issar & Kakkar,2013 年)。

属性

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-20(15-6-3-2-4-7-15)10-5-11-24(13-20)18(25)17-9-8-16(26-17)12-27-19-21-14-22-23-19/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCPSSXZDRTIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)